1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
CAS No.:
Cat. No.: VC17875446
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N4S |
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Molecular Weight | 248.35 g/mol |
IUPAC Name | 2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboximidamide |
Standard InChI | InChI=1S/C12H16N4S/c1-8(2)6-16-11(12(13)14)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H3,13,14) |
Standard InChI Key | CCAILGRCMHCMNT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=N)N |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) forms the scaffold of the molecule. At the 1-position, an isobutyl group (-CHCH(CH)) introduces steric bulk, while the 3-position is occupied by a thiophen-3-yl group, a sulfur-containing aromatic heterocycle. The 5-position features a carboximidamide group (-C(=NH)NH), which confers hydrogen-bonding capability and basicity.
Key Structural Parameters
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Bond lengths: Computational studies suggest the N-N bond in the pyrazole ring measures approximately 1.36 Å, typical for aromatic nitrogen-nitrogen bonds.
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Torsional angles: The thiophene ring adopts a near-planar orientation relative to the pyrazole core, with a dihedral angle of 8.5°.
Synthetic Methodologies
Route 1: Multi-Step Condensation
A common synthesis involves sequential condensation and cyclization:
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Formation of the pyrazole core: Reacting hydrazine derivatives with β-keto esters under acidic conditions.
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Introduction of the isobutyl group: Alkylation using isobutyl bromide in the presence of a base (e.g., KCO).
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Thiophene incorporation: Suzuki-Miyaura coupling with thiophen-3-ylboronic acid.
Example Protocol
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Step 1: Hydrazine hydrate (10 mmol) and ethyl acetoacetate (10 mmol) reflux in ethanol with HCl (2M) for 6 hours to yield 3-methyl-1H-pyrazole-5-carboxylate.
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Step 2: Alkylation with isobutyl bromide (12 mmol) and KCO (15 mmol) in DMF at 80°C for 12 hours.
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Step 3: Palladium-catalyzed coupling with thiophen-3-ylboronic acid (1.2 equiv) in dioxane/HO (4:1) at 100°C.
Yield: 62–68% (over three steps).
Route 2: One-Pot Synthesis
A streamlined approach employs microwave-assisted synthesis:
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Reactants: 1-isobutylhydrazine, thiophene-3-carbaldehyde, and cyanamide.
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Conditions: 150°C, 30 minutes, solvent-free.
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions |
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Solubility in water | 2.1 mg/mL | 25°C, pH 7 |
log P (octanol/water) | 3.2 | Predicted (XLOGP3) |
Melting point | 178–182°C | DSC analysis |
pKa | 9.4 (imidamide group) | Potentiometric titration |
The compound exhibits moderate lipophilicity, favoring permeability across biological membranes. Stability studies indicate decomposition above 200°C, with no significant hydrolysis at pH 2–12 over 24 hours .
Reactivity and Functionalization
Electrophilic Substitution
The thiophene moiety undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions. For example, nitration with HNO/HSO yields the 2-nitro derivative:
Yield: 58%.
Nucleophilic Attack
The carboximidamide group reacts with acyl chlorides to form imidoyl derivatives:
Typical reagents: Acetyl chloride, benzoyl chloride .
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory potential. The thiophene ring interacts with hydrophobic pockets, while the carboximidamide group forms hydrogen bonds with Arg120 and Tyr355.
Antimicrobial Activity
Mechanistic studies indicate disruption of microbial cell membranes via interaction with phospholipid headgroups .
Applications in Material Science
Fluorescent Probes
The compound exhibits blue fluorescence (λ = 450 nm) with a quantum yield of 0.38 in ethanol. Applications include:
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